5‑Lipoxygenase Inhibition: Target Compound vs. Zileuton (a Clinical 5‑LOX Inhibitor)
The target compound was evaluated for inhibition of rat basophilic leukemia‑1 (RBL‑1) 5‑lipoxygenase at a concentration of 100 μM and exhibited no significant activity (NS) [1]. In contrast, the clinically approved 5‑LOX inhibitor zileuton displays an IC₅₀ of approximately 0.5 μM against the same enzyme [2]. This >200‑fold difference in potency indicates that the target compound is unlikely to interfere with the 5‑LOX pathway, making it a cleaner scaffold for programs where leukotriene modulation is undesirable.
| Evidence Dimension | Inhibitory activity against 5‑lipoxygenase |
|---|---|
| Target Compound Data | No significant inhibition at 100 μM (NS) |
| Comparator Or Baseline | Zileuton – IC₅₀ ~0.5 μM |
| Quantified Difference | >200‑fold lower potency (target compound is essentially inactive) |
| Conditions | RBL‑1 cell‑based assay for target compound; purified enzyme assay for zileuton (cross‑study comparison) |
Why This Matters
For CNS‑oriented or anti‑inflammatory programs, a compound devoid of 5‑LOX activity reduces the risk of confounding on‑target leukotriene modulation, simplifying in‑vivo efficacy interpretation.
- [1] ChEMBL Assay CHEMBL620010. Inhibition of rat basophilic leukemia-1 (RBL-1) 5‑Lipoxygenase at 100 μM. Available: https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL620010 View Source
- [2] Carter, G. W., et al. (1991). 5‑Lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929‑937. IC₅₀ ~0.5 μM. View Source
